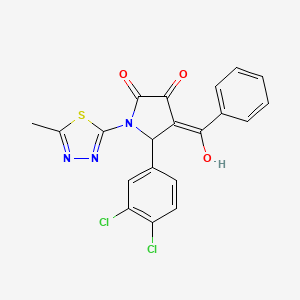

4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

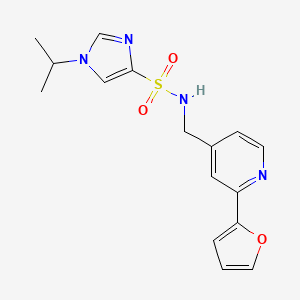

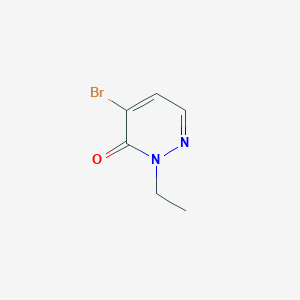

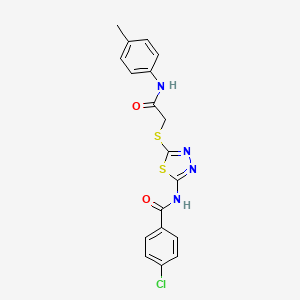

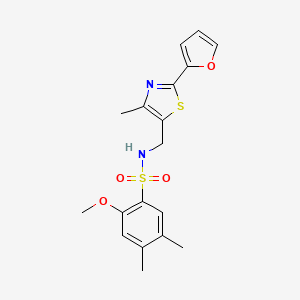

The compound of interest, 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one, is a heterocyclic compound that appears to be closely related to the compounds studied in the provided papers. These compounds are characterized by their complex structures, which include various functional groups and heteroatoms that contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a pyrazolopyrimidinone derivative, which was characterized using various spectroscopic techniques . Similarly, a multicomponent reaction was employed to synthesize highly functionalized pyrrol-2-ones, which involved the reaction of an enamine with an arenesulfonyl isocyanate . These methods highlight the potential for efficient synthesis of complex molecules, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using X-ray diffraction and density functional theory (DFT) calculations. For instance, the pyrazolopyrimidinone derivative was found to crystallize in the monoclinic space group, and its molecular geometry was optimized using DFT . Such detailed structural analysis is crucial for understanding the molecular conformation and electronic properties of these compounds.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. For example, the pyrrol-2-ones synthesized in one study exhibited dynamic NMR behavior due to restricted rotation around the CN bond, indicating interesting reactivity and potential for further chemical transformations . Additionally, rearrangements of pyran-2-one derivatives into various heterocyclic structures, such as pyridines and isoxazoles, have been described, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, particularly in terms of their spectroscopic characteristics and molecular aggregation behavior. Spectroscopic studies of thiadiazolyl benzene diols revealed that solvent effects significantly influence molecular aggregation, as evidenced by changes in fluorescence emission spectra and circular dichroism (CD) spectra . These findings underscore the importance of solvent interactions in determining the properties of such compounds.

properties

IUPAC Name |

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O3S/c1-10-23-24-20(29-10)25-16(12-7-8-13(21)14(22)9-12)15(18(27)19(25)28)17(26)11-5-3-2-4-6-11/h2-9,16,26H,1H3/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPWIJZJDTBTF-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)